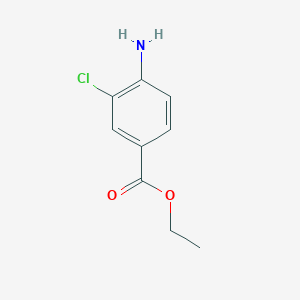

Ethyl 4-amino-3-chlorobenzoate

Descripción

Contextualization within Substituted Benzoate (B1203000) Esters and Anilines

Ethyl 4-amino-3-chlorobenzoate, with the chemical formula C₉H₁₀ClNO₂, belongs to two important classes of organic compounds: substituted benzoate esters and anilines. nih.gov As a benzoate ester, it features an ethyl ester group attached to a benzene (B151609) ring, a common scaffold in numerous biologically active molecules and a useful functional group for various chemical transformations. The presence of both an amino (-NH₂) group and a chlorine (-Cl) atom on the benzene ring firmly places it within the category of substituted anilines.

The specific arrangement of these functional groups—the amino group at position 4 and the chlorine atom at position 3—creates a unique electronic and steric environment on the aromatic ring. This influences the compound's reactivity and its interactions with biological targets. The amino group is an activating, ortho-para directing group, while the chlorine atom is a deactivating, ortho-para directing group. Their combined presence modulates the nucleophilicity of the amino group and the electrophilicity of the aromatic ring, making it a versatile intermediate for further chemical modifications.

Significance as a Precursor and Building Block in Organic Synthesis

The true significance of this compound lies in its role as a versatile precursor and building block in organic synthesis. Its bifunctional nature, possessing both a reactive amino group and an ester functionality, allows for a diverse range of chemical reactions. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This reactivity makes it an ideal starting material for the construction of more complex molecules, particularly heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, it is a key intermediate in the synthesis of various bioactive scaffolds. A notable application is in the preparation of novel derivatives with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of new 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamide derivatives, which have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netnih.govfigshare.com

A patent has also described a method for the synthesis of this compound itself, highlighting its industrial relevance. The process involves the chlorination of ethyl p-aminobenzoate using N-chlorosuccinimide in acetonitrile. google.com This accessibility further enhances its utility as a building block for a wide range of chemical applications.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound and its Derivatives

The current research landscape for this compound and its derivatives is vibrant and primarily focused on the discovery of new therapeutic agents. A recent study published in May 2023 exemplifies this trend, detailing the synthesis of novel 4-amino-3-chloro benzoate ester derivatives and their evaluation as potential EGFR inhibitors. researchgate.netnih.govfigshare.com The study found that certain hydrazine-1-carbothioamide derivatives synthesized from this compound exhibited promising cytotoxic activity against several cancer cell lines. researchgate.netnih.govfigshare.com This research underscores the compound's potential as a scaffold for the development of new anticancer drugs.

Despite these promising findings, knowledge gaps remain. While the synthesis of various derivatives has been explored, a comprehensive understanding of the structure-activity relationships (SAR) for these compounds is still evolving. Further research is needed to optimize the synthesized derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Moreover, the full spectrum of biological targets for which derivatives of this compound may have affinity is yet to be fully explored. The development of more efficient and environmentally friendly synthetic routes to both the parent compound and its derivatives also presents an ongoing challenge and an area for future research. The exploration of this compound in material science and other areas of chemical research outside of medicinal chemistry also remains a relatively underexplored frontier.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 82765-44-4 |

| Appearance | Solid |

| Melting Point | 83-85 °C |

| Boiling Point | 333.0±22.0 °C at 760 mmHg |

| Density | 1.298±0.06 g/cm³ |

| pKa | 1.96±0.10 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-amino-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDTVONVIRHHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363937 | |

| Record name | ethyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82765-44-4 | |

| Record name | ethyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Amino 3 Chlorobenzoate

Reactions at the Amino Group

The primary amino group is a nucleophilic center and a key site for derivatization. Its reactivity is influenced by the electronic effects of the chloro and ester groups on the aromatic ring.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group readily participates in nucleophilic substitution reactions with acylating and alkylating agents.

Acylation involves the reaction of the amino group with acyl halides (like acid chlorides) or anhydrides to form amides. This reaction is fundamental for introducing a wide array of functionalities. For instance, the reaction of an aminobenzoate with a substituted benzoyl chloride leads to the formation of an N-arylbenzamide derivative. This transformation is typically carried out in a dry solvent, such as tetrahydrofuran.

Alkylation introduces alkyl groups onto the amino nitrogen. The ortho-alkylation of anilines is a known synthetic strategy that can be adapted for substrates like ethyl 4-aminobenzoate (B8803810). youtube.com A general method for such transformations can involve a multi-step process that ultimately introduces an alkyl group at a position ortho to the amino group, though direct N-alkylation is also a common reaction for primary amines. youtube.com

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | N-acetyl amide (e.g., Ethyl 4-acetamido-3-chlorobenzoate) |

| Acylation | Acid Anhydride (B1165640) | Acetic anhydride | N-acetyl amide (e.g., Ethyl 4-acetamido-3-chlorobenzoate) |

| Alkylation | Alkyl Halide | Methyl iodide | N-alkylated amine (mono-, di-, or tri-alkylated) |

Diazotization and Coupling Reactions

The primary aromatic amino group of ethyl 4-amino-3-chlorobenzoate can be converted into a diazonium salt. This is achieved through a diazotization reaction, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). masterorganicchemistry.comcibtech.org

The resulting diazonium salt is a highly valuable intermediate that can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a wide range of nucleophiles, including halides (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH) groups, typically using a copper(I) salt as a catalyst. tcichemicals.comnih.gov This provides a powerful method for introducing diverse functionalities onto the aromatic ring.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or other anilines) in an azo coupling reaction. orgsyn.org This reaction is the basis for the synthesis of a large class of dyes known as azo dyes. masterorganicchemistry.comorgsyn.org The reaction is generally conducted in a protic organic solvent in the presence of a base. cibtech.org

| Reaction Name | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | -Cl | tcichemicals.com |

| Sandmeyer (Bromination) | CuBr / HBr | -Br | nih.gov |

| Sandmeyer (Cyanation) | CuCN / KCN | -CN | tcichemicals.com |

| Schiemann Reaction | HBF₄, then heat | -F | |

| Hydroxylation | H₂O, heat | -OH | tcichemicals.com |

| Azo Coupling | Activated Aromatic (e.g., Phenol) | -N=N-Ar(OH) | orgsyn.org |

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid. researchgate.netingentaconnect.com This reaction proceeds via a nucleophilic addition mechanism, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-) of the imine. wikipedia.org A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of Schiff base derivatives. researchgate.netingentaconnect.comgoogle.com

| Aldehyde Reactant | Resulting Schiff Base Moiety | Reference |

|---|---|---|

| Benzaldehyde | -N=CH-C₆H₅ | researchgate.net |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | -N=CH-C₆H₄(OH) | ingentaconnect.com |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | -N=CH-C₆H₃(OCH₃)(OH) | ingentaconnect.com |

| Furfural | -N=CH-(C₄H₃O) | ingentaconnect.com |

Reactions at the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-chlorobenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. A similar hydrolysis of mthis compound using NaOH in methanol (B129727) has been reported to proceed with a high yield of 94.6%.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by another alcohol. google.com

Base-catalyzed transesterification: A strong base, such as an alkoxide, removes a proton from the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the ester's carbonyl carbon. youtube.com

The reaction is often driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com This strategy is particularly useful for converting low-boiling point esters (like ethyl esters) into higher-boiling point esters by heating the mixture and allowing the lower-boiling ethanol (B145695) to distill off, shifting the equilibrium toward the products. This process has industrial applications, for example, in the transesterification of ethyl 4-aminobenzoate with polyesterpolyols.

| Alcohol Reactant (R'-OH) | Product Ester | Catalyst Type |

|---|---|---|

| Methanol (CH₃OH) | Mthis compound | Acid or Base |

| Propanol (CH₃CH₂CH₂OH) | Propyl 4-amino-3-chlorobenzoate | Acid or Base |

| Butanol (CH₃(CH₂)₃OH) | Butyl 4-amino-3-chlorobenzoate | Acid or Base |

Reactions at the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its three substituents: the 4-amino (-NH₂), 3-chloro (-Cl), and 1-ethyl carboxylate (-COOEt) groups. The interplay between these groups determines the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents. Groups that donate electron density to the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrysteps.com Conversely, groups that withdraw electron density are deactivating and tend to direct electrophiles to the meta position. wikipedia.orgsavemyexams.com

In this compound, the substituents exert competing influences:

Amino (-NH₂) Group: The amino group at position C-4 is a powerful activating group. slideshare.net Through its strong resonance effect (+M), it donates lone-pair electron density into the benzene (B151609) ring, significantly increasing the nucleophilicity, especially at the ortho (C-3 and C-5) and para (C-1) positions. This makes it a strong ortho, para-director. libretexts.org

Ethyl Carboxylate (-COOEt) Group: The ester group at C-1 is a moderately deactivating group. wikipedia.org Both its inductive (-I) and resonance (-M) effects withdraw electron density from the ring, making the molecule less reactive towards electrophiles. It functions as a meta-director, guiding electrophiles to the C-3 and C-5 positions.

When multiple substituents are present, the directing effect is generally controlled by the most powerful activating group. pbworks.com In this case, the strongly activating amino group dominates. The amino group at C-4 strongly activates the C-3, C-5, and C-1 positions. However, C-1 and C-3 are already substituted. Therefore, the primary site for electrophilic attack is the C-5 position, which is ortho to the powerful amino director and meta to the deactivating ester group. The C-2 and C-6 positions are less favored due to weaker activation and potential steric hindrance from the adjacent ester group.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | C-4 | +M > -I (Resonance donation) | Strongly Activating | ortho, para (to C-3, C-5, C-1) |

| Chloro (-Cl) | C-3 | -I > +M (Inductive withdrawal) | Weakly Deactivating | ortho, para (to C-2, C-4, C-6) |

| Ethyl Carboxylate (-COOEt) | C-1 | -M, -I (Resonance & Inductive withdrawal) | Moderately Deactivating | meta (to C-3, C-5) |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this reaction is rare for simple aryl halides like chlorobenzene (B131634) because of the high energy required to break the C-Cl bond, which has partial double-bond character due to resonance. vedantu.com

The SNAr reaction is facilitated only when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In this compound, the potential leaving group is the chlorine atom at C-3. The key positions relative to this chlorine are:

Ortho positions: C-2 and C-4

Para position: C-6

The substituent at the C-4 position is an amino group, which is a strong electron-donating group (EDG). EDGs destabilize the negatively charged Meisenheimer intermediate, thereby deactivating the ring for nucleophilic substitution. While there is an electron-withdrawing ester group on the ring, it is located at the C-1 position, which is meta to the chlorine. A meta-positioned EWG does not provide the necessary resonance stabilization for the reaction intermediate. libretexts.org Due to the presence of the deactivating amino group in an ortho position and the lack of a sufficiently activating EWG in an ortho or para position, this compound has a very low potential for undergoing nucleophilic aromatic substitution.

Formation of Novel Heterocyclic Systems

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The typical first step in these synthetic pathways involves the conversion of the ethyl ester group into a more reactive benzohydrazide (B10538). This is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂), which transforms the -COOEt group into a carbohydrazide (B1668358) (-CONHNH₂) moiety, yielding 4-amino-3-chlorobenzohydrazide (B13470413). nih.govresearchgate.net This intermediate is then used to construct various heterocyclic rings.

A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine intermediates. nih.govjchemrev.com Starting from 4-amino-3-chlorobenzohydrazide, the synthesis proceeds by reacting it with various substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction forms a stable five-membered oxadiazole ring. nih.gov This synthetic route has been utilized to prepare a series of novel 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Table 2: Examples of Synthesized 1,3,4-Oxadiazole Derivatives from 4-amino-3-chlorobenzohydrazide

| Compound ID | Reactant (Carboxylic Acid) | Resulting Substituent at Position 5 of the Oxadiazole Ring |

|---|---|---|

| N3a | 4-Chlorobenzoic acid | 4-Chlorophenyl |

| N3b | 4-Methoxybenzoic acid | 4-Methoxyphenyl |

| N3c | 4-Methylbenzoic acid | 4-Methylphenyl (p-tolyl) |

| N3d | 4-Nitrobenzoic acid | 4-Nitrophenyl |

Data sourced from a study on 4-amino-3-chloro benzoate (B1203000) ester derivatives. nih.gov

Benzohydrazones are synthesized through the condensation reaction of a benzohydrazide with an aldehyde or ketone. researchgate.net The carbohydrazide functional group of 4-amino-3-chlorobenzohydrazide readily reacts with various aromatic aldehydes. The reaction is typically carried out in an alcohol solvent, often with a catalytic amount of glacial acetic acid, to yield the corresponding N'-substituted benzohydrazone derivatives. nih.gov This reaction forms a characteristic azometine (-CH=N-NH-) linkage.

Table 3: Examples of Synthesized Benzohydrazone Derivatives from 4-amino-3-chlorobenzohydrazide

| Compound ID | Reactant (Aldehyde) | Resulting Substituent on the Azometine Carbon |

|---|---|---|

| N4a | 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| N4b | 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| N4c | 4-Nitrobenzaldehyde | 4-Nitrophenyl |

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives. nih.gov

Hydrazine-1-carbothioamide derivatives, also known as thiosemicarbazides, are formed from the reaction between a hydrazide and an isothiocyanate. nih.govajol.info The synthesis involves the nucleophilic attack of the terminal nitrogen of the 4-amino-3-chlorobenzohydrazide onto the electrophilic carbon of an aryl isothiocyanate. This addition reaction, usually performed in refluxing ethanol, produces N-aryl-2-(4-amino-3-chlorobenzoyl)hydrazine-1-carbothioamides. nih.govnih.gov

Table 4: Examples of Synthesized Hydrazine-1-carbothioamide Derivatives from 4-amino-3-chlorobenzohydrazide

| Compound ID | Reactant (Isothiocyanate) | Resulting N-Substituent on the Carbothioamide |

|---|---|---|

| N5a | Phenyl isothiocyanate | Phenyl |

| N5b | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl |

| N5c | 4-Methoxyphenyl isothiocyanate | 4-Methoxyphenyl |

| N5d | 4-Methylphenyl isothiocyanate | 4-Methylphenyl (p-tolyl) |

Data sourced from a study on 4-amino-3-chloro benzoate ester derivatives. nih.gov

Other Cyclization Reactions

This compound, possessing ortho-disposed amino and ester functionalities, is a versatile precursor for the synthesis of a variety of fused heterocyclic systems beyond the more common quinazolinones. These cyclization reactions are critical in medicinal chemistry for the generation of novel molecular scaffolds. The reactivity of the amino group as a nucleophile and the ester group as an electrophile, following activation, allows for the construction of various ring systems.

One significant class of heterocycles accessible from this precursor is the benzodiazepine skeleton. For instance, reaction of this compound with α-amino acid derivatives can lead to the formation of 1,4-benzodiazepine-2,5-diones. This synthesis typically involves an initial acylation of the amino group of the starting material with an N-protected α-amino acid, followed by deprotection and subsequent intramolecular cyclization. The chloro-substituent on the benzene ring is retained in the final product, offering a site for further chemical modification.

Furthermore, reaction with β-ketoesters can be employed to construct other heterocyclic systems. For example, the Conrad-Limpach reaction, or similar cyclocondensations, could potentially be adapted to synthesize chloro-substituted quinoline (B57606) derivatives. This would involve the reaction of the amino group with a β-ketoester, followed by a thermal cyclization.

Another avenue of cyclization involves the reaction with reagents containing a dielectrophilic character. For instance, reaction with phosgene (B1210022) or its equivalents could yield isatoic anhydride derivatives, which are themselves valuable intermediates for a range of other heterocyclic compounds.

The following table summarizes some of the potential cyclization reactions of this compound to form various heterocyclic cores.

| Heterocyclic System | Reagent(s) | General Conditions | Resulting Scaffold |

| Benzodiazepinediones | N-protected α-amino acids | Multi-step: Acylation, deprotection, intramolecular cyclization | Chloro-substituted 1,4-benzodiazepine-2,5-dione |

| Quinolines | β-ketoesters | Thermal cyclization (e.g., Conrad-Limpach) | Chloro-substituted quinoline derivative |

| Isatoic Anhydrides | Phosgene or equivalents | Controlled reaction conditions | Chloro-substituted isatoic anhydride |

It is important to note that while the chemical principles for these transformations are well-established for structurally related anthranilates, the specific reaction conditions and yields for this compound would require experimental optimization.

Combinatorial Synthesis Approaches Utilizing this compound as a Scaffold

The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry, enabling the rapid generation of large libraries of structurally diverse compounds for high-throughput screening in drug discovery. nih.govmdpi.com The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring activated by the chloro and amino groups—allows for a variety of diversification strategies. researchgate.netarabjchem.orgnih.gov

A common approach involves a scaffold-based combinatorial synthesis , where the core structure of this compound is systematically decorated with a diverse set of building blocks. For example, the amino group can be acylated with a library of carboxylic acids, sulfonylated with a library of sulfonyl chlorides, or alkylated with a library of alkyl halides. The resulting library of N-substituted derivatives can then be further modified.

The ester functionality provides another point of diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters, respectively. Alternatively, the ester can be reduced to an alcohol, which can then be further functionalized.

A representative combinatorial synthesis strategy starting from this compound could involve a two-step sequence. In the first step, the amino group is acylated with a set of diverse carboxylic acids. In the second step, the ester group is hydrolyzed and the resulting carboxylic acid is amidated with a library of diverse amines. This approach would generate a two-dimensional library of compounds with variations at two different positions of the original scaffold.

Below is a representative data table for a small combinatorial library that could be synthesized from this compound.

| Compound ID | R1 (Acyl Group from Carboxylic Acid) | R2 (Amine for Amidation) | Final Structure |

| A1 | Acetyl | Benzylamine | 4-acetamido-3-chloro-N-benzylbenzamide |

| A2 | Acetyl | Cyclohexylamine | 4-acetamido-3-chloro-N-cyclohexylbenzamide |

| A3 | Acetyl | Morpholine | (4-acetamido-3-chlorophenyl)(morpholino)methanone |

| B1 | Benzoyl | Benzylamine | 4-benzamido-3-chloro-N-benzylbenzamide |

| B2 | Benzoyl | Cyclohexylamine | 4-benzamido-3-chloro-N-cyclohexylbenzamide |

| B3 | Benzoyl | Morpholine | (4-benzamido-3-chlorophenyl)(morpholino)methanone |

This combinatorial approach allows for the efficient exploration of the chemical space around the this compound scaffold, significantly accelerating the process of identifying lead compounds with desired biological activities. nih.govmdpi.comnih.gov

Spectroscopic and Crystallographic Analysis of Ethyl 4 Amino 3 Chlorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectral data for Ethyl 4-amino-3-chlorobenzoate, based on the analysis of its structural analogues.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of their coupling with each other. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and chloro substituents.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons. The substitution pattern on the benzene (B151609) ring will result in six distinct signals for the aromatic carbons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | ~1.35 | Triplet | ~7.1 |

| CH₂ | ~4.29 | Quartet | ~7.1 |

| Aromatic H-5 | ~6.70 | Doublet | ~8.5 |

| Aromatic H-6 | ~7.75 | Doublet of Doublets | ~8.5, ~2.0 |

| Aromatic H-2 | ~7.85 | Doublet | ~2.0 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~14.5 |

| CH₂ | ~60.5 |

| Aromatic C-5 | ~114.0 |

| Aromatic C-1 | ~120.0 |

| Aromatic C-3 | ~121.0 |

| Aromatic C-6 | ~129.5 |

| Aromatic C-2 | ~131.0 |

| Aromatic C-4 | ~148.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also reveal the coupling between the adjacent aromatic protons, H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between the protons and their attached carbons. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

The methylene protons (CH₂) of the ethyl group to the carbonyl carbon (C=O).

The aromatic proton H-2 to the carbonyl carbon (C=O) and C-6.

The aromatic proton H-6 to C-2 and C-4.

Vibrational Spectroscopy Studies (Infrared, Raman)

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their local environment.

Characteristic Functional Group Frequencies and Band Assignments

The infrared (IR) and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

Predicted IR and Raman Band Assignments for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H (Amino) | 3400-3500 (asymmetric), 3300-3400 (symmetric) | Stretching vibrations |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations |

| C-H (Aliphatic) | 2850-3000 | Stretching vibrations |

| C=O (Ester) | ~1715 | Stretching vibration |

| C=C (Aromatic) | 1500-1600 | Ring stretching vibrations |

| C-N | 1250-1350 | Stretching vibration |

| C-O (Ester) | 1100-1300 | Stretching vibrations |

Analysis of Molecular Vibrations and Conformational Insights

The precise positions and intensities of the vibrational bands can provide information about the molecule's conformation. For instance, the frequency of the carbonyl stretch can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing chloro group creates a complex electronic environment that would be reflected in the vibrational spectra.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 199.63 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 201 with an intensity of approximately one-third of the molecular ion peak is also anticipated.

Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 199/201 | [C₉H₁₀ClNO₂]⁺ | Molecular ion |

| 171/173 | [C₇H₅ClNO]⁺ | Loss of ethylene (B1197577) (C₂H₄) |

| 154/156 | [C₇H₅ClNO]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) |

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS-ESI)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, with a molecular formula of C₉H₁₀ClNO₂, the expected molecular weight is approximately 199.63 g/mol . chemscene.comchemnet.comchemspider.com In positive-ion mode ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 200.64.

High-Resolution Mass Spectrometry (HRMS-ESI) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion would be used to verify the molecular formula C₉H₁₀ClNO₂ against other possibilities.

Table 1: Expected ESI-MS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁ClNO₂⁺ | ~200.64 |

Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is fragmented to provide structural information. The fragmentation of this compound is anticipated to follow pathways common to ethyl esters of benzoic acids. Key fragmentation steps would likely include:

Loss of ethylene (C₂H₄): A characteristic fragmentation of ethyl esters, involving a McLafferty rearrangement or similar process, would lead to the formation of a protonated 4-amino-3-chlorobenzoic acid ion.

Loss of ethanol (B145695) (C₂H₅OH): This would result in the formation of a 4-amino-3-chlorobenzoyl cation.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation.

Table 2: Predicted Major Fragments in MS/MS Analysis

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M+H - C₂H₄]⁺ | 4-amino-3-chlorobenzoic acid | ~172.58 |

| [M+H - C₂H₅OH]⁺ | 4-amino-3-chlorobenzoyl cation | ~154.57 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions, characteristic of aromatic compounds with electron-donating (amino) and electron-withdrawing (ester, chloro) groups. mdpi.com The presence of the amino group and the ester group in conjugation with the benzene ring influences the energy of these transitions. The para-aminobenzoate chromophore is known to be responsible for UV absorption. researchgate.net For related compounds like 2-amino-3-chlorobenzoic acid, distinct absorption peaks suggest these electronic transitions. mdpi.com The specific wavelengths (λmax) of absorption are sensitive to the solvent used.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation

Table 3: Representative Crystallographic Data for a Related Compound (Ethyl 4-chloro-3-nitrobenzoate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.930 |

| b (Å) | 7.4820 |

| c (Å) | 20.945 |

| β (°) | 92.11 |

| Volume (ų) | 2024.9 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for identifying the compound and assessing its purity. mdpi.com A regular pattern of sharp peaks in the PXRD spectrum confirms the crystalline nature of the material. The experimental pattern can be compared to a pattern simulated from single-crystal data to confirm that the bulk material consists of a single crystalline phase. mdpi.com

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of this compound is governed by various non-covalent interactions. mdpi.com Based on its functional groups, the following interactions are expected:

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Intermolecular N-H···O hydrogen bonds are highly probable and would play a significant role in stabilizing the crystal lattice, potentially forming chains or dimeric structures. researchgate.netnih.gov

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with Lewis basic atoms like the carbonyl oxygen or the amino nitrogen of neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering. mdpi.com

Computational Chemistry and Molecular Modeling of Ethyl 4 Amino 3 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of molecules. For derivatives of aminobenzoates, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for Ethyl 4-amino-3-chlorobenzoate (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In MEP analyses of similar aromatic compounds, the negative potential is typically concentrated around electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the MEP map would be expected to show a negative potential around the carbonyl oxygen of the ester group and the nitrogen of the amino group, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The chloro substituent would also contribute to the electronegative character of its local environment. The hydrogen atoms of the amino group and the ethyl group would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. While specific MD simulation studies focused solely on this compound were not identified in the provided search results, the methodology is widely applied to similar small organic molecules.

MD simulations can elucidate the flexibility of the ethyl ester chain and the rotational barriers of the amino group. These simulations would reveal the preferred conformations of the molecule in different solvent environments and how it interacts with neighboring molecules. Such studies on related compounds often explore how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence the molecule's aggregation and solvation properties. For instance, MD simulations have been used to model the behavior of ionic liquids like ethylammonium (B1618946) nitrate, providing insights into their intermolecular interactions and emission characteristics. mdpi.com

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein receptor.

A recent study focused on the synthesis and in silico analysis of new derivatives of 4-amino-3-chloro benzoate (B1203000) ester as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov In this research, docking studies were employed to investigate the binding patterns of these novel compounds within the active site of EGFR. The results indicated that hydrazine-1-carbothioamide derivatives of the 4-amino-3-chloro benzoate scaffold exhibited the most favorable binding patterns and stability, suggesting their potential as EGFR inhibitors. nih.gov Such studies highlight the utility of the this compound framework as a scaffold for designing molecules with specific biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

While a specific QSAR model for this compound was not found, QSAR studies have been conducted on various series of aminobenzoic acid derivatives to predict their antibacterial and other biological activities. nih.gov These studies typically reveal that properties such as hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for the observed biological activity. nih.gov For instance, in a QSAR study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III, it was found that increased hydrophobicity and aromaticity were correlated with higher inhibitory activity. nih.gov This suggests that the physicochemical properties of the this compound scaffold could be modulated to optimize its potential biological activities.

Crystal Packing Prediction and Energy Framework Analysis

The study of crystal packing provides insights into the intermolecular interactions that stabilize the solid-state structure of a compound. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds offers valuable information.

Biological Activity and Medicinal Chemistry Research of Ethyl 4 Amino 3 Chlorobenzoate Derivatives

Anticancer Activity Investigations

The quest for novel and effective anticancer agents has led to the exploration of numerous synthetic compounds, including derivatives of Ethyl 4-amino-3-chlorobenzoate. These derivatives have been subjected to rigorous testing to determine their efficacy and mechanisms of action against various cancer types.

In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., A549, HepG2, HCT-116)

The initial step in assessing the anticancer potential of new compounds involves in vitro cytotoxicity assays against a panel of human cancer cell lines. Derivatives of this compound have been evaluated for their ability to inhibit the growth of lung (A549), liver (HepG2), and colon (HCT-116) cancer cells.

In one study, a series of hydrazine-1-carbothioamide derivatives were synthesized from 4-amino-3-chloro benzoate (B1203000) ester. nih.govresearchgate.net Among these, compound N5a demonstrated notable cytotoxic effects against all three tested cell lines: A549, HepG2, and HCT-116. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the potency of these compounds. Pyrimidine derivatives are another class of compounds that have shown efficacy against these cell lines, with some exhibiting IC50 values in the low micromolar range. ekb.eg Similarly, certain phthalazine derivatives have exhibited significant cytotoxicity against HepG2 and HCT-116 cells. nih.gov

| Compound Class | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

|---|---|---|---|---|

| Hydrazine-1-carbothioamide (N5a) | Data indicates activity | Data indicates activity | Data indicates activity | nih.govresearchgate.net |

| Phthalazine derivative (4f) | Not Reported | 3.97 | 4.83 | nih.gov |

| Indolyl-pyrimidine hybrid (60) | Not Reported | 5.02 | 6.6 | ekb.eg |

| Benzofuran derivative (7) | 6.3 | 11 | Not Reported | mdpi.com |

| Benzofuran derivative (8) | 3.5 | 3.8 | Not Reported | mdpi.com |

Molecular Targeting Mechanisms (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition)

To exert their cytotoxic effects, many anticancer drugs target specific molecules involved in cancer cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell division. nih.govscilit.com Its role in various cancers makes it a prime target for therapeutic intervention. nih.gov

New derivatives of 4-amino-3-chloro benzoate ester, including 1,3,4-oxadiazole (B1194373), benzohydrazone, and hydrazine-1-carbothioamide derivatives, were specifically designed to target EGFR tyrosine kinase. nih.govresearchgate.net Docking studies were employed to predict the binding patterns of these compounds to the ATP-binding site of EGFR. nih.gov The results indicated that the hydrazine-1-carbothioamide derivatives, particularly compound N5a , had a favorable binding pattern compared to the known EGFR inhibitor, erlotinib. nih.govresearchgate.net Subsequent biological assays confirmed that compound N5a is a promising cytotoxic agent that functions by inhibiting the tyrosine kinase activity of EGFR. nih.govresearchgate.net The inhibition of EGFR blocks downstream signaling pathways, thereby impeding cancer cell proliferation. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key feature of many anticancer agents is their ability to induce apoptosis. This process is often mediated by a family of proteases called caspases.

The investigation into the mechanism of action of this compound derivatives revealed their involvement in apoptosis induction. The promising EGFR-targeting compound N5a was found to induce cell death by activating the extrinsic apoptotic pathway. nih.govresearchgate.net This was demonstrated by the measured activation of caspase 3 and caspase 8 , key executioner and initiator caspases, respectively, in cancer cells treated with the compound. nih.govresearchgate.net Similarly, the related compound 2-amino-3-chlorobenzoic acid has been shown to induce apoptosis through the activation of Caspase-3 and Caspase-9 . mdpi.com The activation of these caspases leads to a cascade of events that culminates in the dismantling of the cell, effectively eliminating the cancer cell. nih.gov

Modulation of Cellular Markers (e.g., PI3K/AKT, miRNA)

The PI3K/AKT signaling pathway is a critical intracellular pathway that promotes cell survival and proliferation and is often dysregulated in cancer. scilit.com MicroRNAs (miRNAs) are small non-coding RNA molecules that can regulate gene expression post-transcriptionally, including genes within the PI3K/AKT pathway. nih.gov

Research on 2-amino-3-chlorobenzoic acid, a compound structurally related to the ethyl ester, has shown its ability to modulate this pathway. mdpi.com Studies demonstrated that this compound could up-regulate the expression of the tumor suppressor gene PTEN, which is a negative regulator of the PI3K/AKT pathway. mdpi.comresearchgate.net Consequently, the expression of PI3K and AKT was down-regulated in treated breast cancer cells (MDA-MB-231). mdpi.com This modulation of key cellular markers suggests that these compounds can interfere with the pro-survival signaling that cancer cells rely on. The regulation of these pathways may also be influenced by the modulation of specific miRNAs, such as miR-21, which are known to target PTEN. mdpi.comnih.gov

Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial spectrum of these compounds has been assessed against both Gram-positive and Gram-negative bacteria. Gram-positive bacteria include strains like Staphylococcus aureus, while Gram-negative bacteria include Escherichia coli and Pseudomonas aeruginosa. academicjournals.orgmdpi.com

Studies on γ-aminoether derivatives have shown growth inhibition effects against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. academicjournals.org The related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, also exhibited potent antimicrobial properties. mdpi.com The efficacy is typically quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. academicjournals.org For some novel heteroaryl-ethylene compounds, MIC values were found to be in the low mg/L range against clinical isolates, indicating potent activity. mdpi.com

| Bacterial Strain | Type | MIC Range (mg/L) | Reference |

|---|---|---|---|

| S. aureus (MRSA & MSSA) | Gram-Positive | 0.12 - 0.5 | mdpi.com |

| E. faecalis | Gram-Positive | 0.25 - 0.5 | mdpi.com |

| E. faecium | Gram-Positive | 0.12 - 2 | mdpi.com |

| E. coli | Gram-Negative | 4 - 64 | mdpi.com |

| A. baumannii | Gram-Negative | ≤0.12 - 1 | mdpi.com |

Antifungal Efficacy

Derivatives of this compound, particularly those incorporating pyrazole and Schiff base moieties, have been investigated for their antifungal properties. These synthesized compounds have shown notable activity against pathogenic fungal strains, including Candida albicans and Aspergillus niger.

Research into pyrazole derivatives has identified specific compounds with significant antifungal action. For instance, certain pyrazole acetamide derivatives demonstrated considerable efficacy against both C. albicans and A. niger, with a reported Minimum Inhibitory Concentration (MIC) value of 50 μg/ml for the most active compounds. Similarly, other studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives confirmed that incorporating 1,3,4-oxadiazole and 5-pyrazolinone rings onto a core pyrazole scaffold can yield promising antifungal agents.

Schiff bases derived from related amino benzoates have also been evaluated. While some showed only slight to moderate antifungal activity, their potential can be modulated by the specific aromatic aldehydes used in their synthesis. One study noted that a particular Schiff base derivative displayed moderate activity against Saccharomyces cerevisiae and slight activity against Candida albicans. The combination of these non-azole Schiff bases with existing antifungal drugs like fluconazole has also been explored, revealing synergistic or additive effects that can enhance therapeutic outcomes.

The table below summarizes the antifungal activity of selected derivative classes.

| Derivative Class | Fungal Strain(s) | Observed Activity (MIC) |

|---|---|---|

| Pyrazole Acetamides | Candida albicans, Aspergillus niger | 50 μg/ml |

| Schiff Bases | Saccharomyces cerevisiae | Moderate Activity |

| Schiff Bases | Candida albicans | Slight Activity |

Other Pharmacological Explorations (e.g., Antioxidant Properties)

Beyond antifungal applications, the scaffold of 4-amino-3-chloro benzoate has been used to develop derivatives with potent anticancer properties. A significant area of research has been the synthesis of compounds targeting the epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation.

A recent study focused on creating new 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives from a 4-amino-3-chloro benzoate ester base. These compounds were evaluated for their ability to inhibit EGFR tyrosine kinase. The hydrazine-1-carbothioamide derivatives, in particular, showed a strong binding pattern to EGFR in computational docking studies.

One compound, designated N5a, emerged as a promising cytotoxic agent. In vitro tests demonstrated its ability to induce cell death in three distinct human cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Further investigation into its mechanism revealed that compound N5a targets EGFR and activates caspase 3 and caspase 8, thereby inducing apoptosis through the extrinsic pathway. These findings highlight the potential of this compound derivatives in the development of new targeted cancer therapies.

Prodrug Development and Delivery Systems

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug, such as increasing bioavailability or enabling targeted delivery. This often involves covalently linking the active drug to a promoiety, like an amino acid, which can be cleaved in vivo to release the active compound.

However, based on currently available scientific literature, there is limited specific research focused on the development of this compound or its direct derivatives as prodrugs. While the principles of prodrug design are well-established, their direct application to this specific class of compounds for enhancing delivery or bioavailability has not been a significant focus of published studies. Future research may explore this avenue to optimize the therapeutic potential of biologically active derivatives.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For derivatives of this compound, SAR analyses have provided key insights into optimizing their antifungal and anticancer potency.

In the context of antifungal agents, the type of heterocyclic ring system and its substituents are critical. For 1,2,4-triazole derivatives, for example, the presence and position of electron-withdrawing groups, such as halogen atoms on an associated phenyl ring, have been shown to significantly impact antifungal efficacy.

Regarding anticancer activity, SAR studies on EGFR inhibitors derived from the 4-amino-3-chloro benzoate ester scaffold have been particularly informative. In silico analysis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives revealed that the hydrazine-1-carbothioamide series (N5a-d) possessed the most effective binding pattern for the EGFR pharmacophoric queries when compared to the established drug erlotinib. Within this series, compound N5a was identified as the most potent, indicating that its specific combination of a hydrazine-1-carbothioamide moiety linked to the substituted benzoate core is crucial for its high cytotoxic activity. This demonstrates that specific structural modifications are key to achieving high-affinity binding to the EGFR target and, consequently, potent biological action.

Applications in Materials Science and Crystal Engineering

Design of Multi-Component Crystals (Cocrystals and Salts)

The formation of cocrystals and salts is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. Ethyl 4-amino-3-chlorobenzoate possesses key functional groups that can participate in the formation of these multi-component crystals. The amino group can act as a hydrogen bond donor, while the ester and chloro groups can act as hydrogen bond acceptors.

Studies on related molecules, such as 4-aminobenzoic acid and its derivatives, have demonstrated their ability to form cocrystals with a variety of coformers. For instance, 4-aminobenzoic acid has been successfully cocrystallized with compounds containing carboxylic acid and pyridine (B92270) functional groups, leading to the formation of robust hydrogen-bonded networks. It is plausible that this compound could similarly form cocrystals with pharmaceutically active ingredients or other functional molecules, potentially enhancing their solubility, stability, and bioavailability.

The presence of the basic amino group also allows for the formation of salts with various acids. Research on chlorobenzoic acid derivatives has shown their propensity to form molecular salts with aminopyridine compounds. This suggests that this compound could react with acidic coformers to yield crystalline salts with tailored properties.

Table 1: Potential Coformers for Multi-Component Crystals with this compound

| Coformer Type | Functional Group | Potential Interaction |

| Acidic | Carboxylic Acid | Salt formation (proton transfer to amino group) |

| Basic | Pyridine | Cocrystal formation (hydrogen bonding) |

| Neutral | Amide, Alcohol | Cocrystal formation (hydrogen bonding) |

Investigation of Non-Covalent Interactions in Solid State

The solid-state structure of materials based on this compound would be governed by a variety of non-covalent interactions. Understanding and controlling these interactions are fundamental to crystal engineering.

Hydrogen Bonding: The primary amino group (N-H) and the carbonyl group of the ester (C=O) are excellent candidates for forming strong hydrogen bonds. Based on the crystal structure of a closely related compound, Ethyl 4-amino-3-methylbenzoate, it is anticipated that this compound would form intermolecular N-H···O hydrogen bonds, leading to the creation of dimers or extended chains in the solid state.

Halogen Bonding: The chlorine atom on the benzene (B151609) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the solid state of chlorobenzoic acid derivatives, halogen bonds have been observed to play a crucial role in directing the supramolecular assembly. It is conceivable that the chlorine atom in this compound could participate in C-Cl···O or C-Cl···N halogen bonds, further stabilizing the crystal lattice.

Table 2: Expected Non-Covalent Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (amino group) | C=O (ester group) |

| Hydrogen Bond | C-H (aromatic/ethyl) | O (ester), Cl |

| Halogen Bond | C-Cl | O (ester), N (amino) |

| π-π Stacking | Aromatic ring | Aromatic ring |

Development of Functional Materials (e.g., Optics, Photonics, Biomimetics)

The electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing chloro and ester groups, make it a candidate for the development of functional materials with interesting optical and photonic properties.

Furthermore, the ability of aminobenzoic acid derivatives to self-assemble into ordered structures could be exploited in the field of biomimetics. For instance, the controlled formation of crystalline architectures could mimic biological processes of molecular recognition and self-organization. The functional groups present in this compound could also be chemically modified to attach to polymers or other scaffolds, leading to the creation of novel biomimetic materials with tailored functionalities.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily hydrolysis and photolysis.

Photolysis: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Aromatic amines and chlorinated aromatic compounds can undergo phototransformation. nih.gov While direct photolysis studies on Ethyl 4-amino-3-chlorobenzoate are scarce, research on related compounds provides insights. For instance, photocatalytic degradation of chlorinated organic pollutants in the presence of polyoxometallates has been shown to be effective, with hydroxyl radicals being the main oxidant leading to mineralization. researchgate.net Such advanced oxidation processes suggest that under certain conditions, the aromatic ring of this compound could be susceptible to cleavage, ultimately leading to the formation of carbon dioxide and inorganic chloride.

Biotic Degradation Mechanisms

The primary mechanism for the environmental breakdown of many organic compounds is through the metabolic activities of microorganisms.

The initial and crucial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ethyl ester. Soil microorganisms have been shown to possess esterase enzymes capable of hydrolyzing aromatic esters, leading to the formation of the corresponding carboxylic acid. oup.com For instance, a strain of Burkholderia cepacia isolated from soil has been demonstrated to hydrolyze the ester bond of various substituted chlorobenzoic esters. oup.com Following this initial hydrolysis to 4-amino-3-chlorobenzoic acid, further microbial degradation of the aromatic ring can occur.

Complete degradation, or mineralization, involves the conversion of the organic compound to inorganic constituents such as carbon dioxide, water, and mineral halides. Bacteria capable of utilizing chlorobenzoates as a sole carbon and energy source have been isolated and studied, indicating that mineralization of the resulting 4-amino-3-chlorobenzoic acid is a plausible environmental fate. jbarbiomed.com

Following the initial hydrolysis, the biodegradation of the resulting 4-amino-3-chlorobenzoic acid is expected to proceed through pathways established for other chlorinated aromatic acids. The position of the chlorine and amino groups on the benzene (B151609) ring influences the specific enzymatic reactions.

Chlorocatechol Pathway: A common strategy for the aerobic degradation of chlorobenzoates involves the initial dioxygenation of the aromatic ring to form a chlorocatechol. nih.gov For instance, the degradation of 3-chlorobenzoate (B1228886) often proceeds via the formation of chlorocatechol, which is then subject to ring cleavage. nih.gov It is plausible that 4-amino-3-chlorobenzoic acid could be transformed into a corresponding amino-chlorocatechol intermediate, which would then be further metabolized.

Protocatechuate Pathway: Some bacteria metabolize 4-chlorobenzoic acid via an initial hydrolytic dehalogenation to form 4-hydroxybenzoic acid. nih.gov This intermediate is then hydroxylated to protocatechuic acid, which is a central intermediate in the degradation of many aromatic compounds and is subsequently funneled into the β-ketoadipate pathway for complete mineralization. nih.govresearchgate.net Given the structural similarity, a similar dehalogenation and subsequent formation of an aminohydroxybenzoic acid, leading to a protocatechuate-like intermediate, could be a possible degradation route for 4-amino-3-chlorobenzoic acid.

Gentisate Pathway: The degradation of some aromatic compounds can also proceed through gentisate (2,5-dihydroxybenzoic acid) as a key intermediate. While less commonly reported for chlorobenzoates, it has been identified as a potential pathway for the metabolism of 3-hydroxybenzoate, which could be a transformation product of 3-chlorobenzoate. nih.govresearchgate.net Therefore, the formation of a gentisate-like intermediate from 4-amino-3-chlorobenzoic acid cannot be entirely ruled out, depending on the specific microbial consortia present.

| Degradation Pathway | Key Intermediate(s) | Likely Precursor from this compound |

| Chlorocatechol Pathway | Amino-chlorocatechol | 4-amino-3-chlorobenzoic acid |

| Protocatechuate Pathway | Aminohydroxybenzoic acid, Protocatechuate-like intermediate | 4-amino-3-chlorobenzoic acid |

| Gentisate Pathway | Gentisate-like intermediate | 4-amino-3-chlorobenzoic acid |

Assessment of Environmental Impact and Transformation Products

The environmental impact of this compound is linked to its own toxicity and that of its degradation products. Aromatic amines, as a class of compounds, are of environmental concern due to their potential for toxicity and, in some cases, carcinogenicity. nih.govimrpress.com Chlorinated anilines, structurally related to the core of this compound, are known to pose risks to aquatic environments. nih.govacs.org

The primary transformation product from hydrolysis, 4-amino-3-chlorobenzoic acid , would have its own environmental fate and toxicity profile. Further degradation could lead to the formation of various intermediates.

Potential Transformation Products and Their Implications:

Chlorinated Catechols: If the degradation proceeds via the chlorocatechol pathway, chlorinated catechol intermediates would be formed. These compounds are known to be toxic and can inhibit microbial activity. nih.gov

Protocatechuate and Gentisate Derivatives: Degradation through these pathways would lead to hydroxylated aromatic intermediates. While generally less toxic than their chlorinated precursors, their persistence and potential ecological effects would need to be considered.

Mineralization Products: Complete degradation would result in the formation of carbon dioxide, water, ammonium, and chloride ions, which are generally considered to have a low environmental impact.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Sustainable Production

Future research into the synthesis of Ethyl 4-amino-3-chlorobenzoate and its derivatives is increasingly focused on the development of novel, efficient, and environmentally sustainable methodologies. While traditional synthetic routes have been established, emerging trends in green chemistry are paving the way for more sustainable production. This includes the exploration of biosynthetic pathways and the use of less hazardous reagents and solvents.

One promising avenue is the application of biocatalysis, utilizing enzymes or whole microorganisms to produce aminobenzoic acid derivatives. This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. Research into the biosynthesis of aminobenzoic acids, such as leveraging the shikimate pathway in engineered microorganisms like E. coli, could provide a foundation for developing green manufacturing processes for related compounds like this compound. mdpi.com By modifying these biological systems, it may be possible to achieve direct production, minimizing the reliance on traditional chemical synthesis steps that often involve harsh conditions and environmentally harmful substances. mdpi.com

Advanced Biological Screening and Novel Target Identification

This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules. Recent research has demonstrated the potential of its derivatives as potent inhibitors of key biological targets implicated in disease. A significant area of investigation is in the field of oncology, where derivatives have been synthesized and evaluated for their anti-proliferative properties.

A recent study focused on synthesizing new derivatives of 4-amino-3-chloro benzoate (B1203000) ester, including 1,3,4-oxadiazole (B1194373), benzohydrazone, and hydrazine-1-carbothioamide derivatives. nih.govresearchgate.net These compounds were specifically designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein often overexpressed in various cancers. nih.govresearchgate.net The in vitro anti-proliferative properties of these new compounds were tested against several cancer cell lines. nih.gov One particular hydrazine-1-carbothioamide derivative, compound N5a, showed promising cytotoxic effects against A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. nih.gov Further investigation revealed that this compound induces apoptosis (programmed cell death) by activating caspase 3 and caspase 8, key enzymes in the extrinsic apoptotic pathway. nih.gov

Future research will likely involve broader screening of this compound derivatives against a wider range of biological targets. High-throughput screening (HTS) technologies will be instrumental in testing large libraries of these compounds against various kinases, proteases, and other enzymes relevant to diseases such as cancer, inflammation, and infectious diseases. Identifying novel biological targets for these derivatives is a key objective for expanding their therapeutic potential.

Integration of Computational and Experimental Approaches for Drug Discovery and Material Design

The synergy between computational and experimental methods is accelerating the discovery and development of new drugs and materials derived from this compound. beilstein-journals.org In silico techniques, such as molecular docking and pharmacophore modeling, are being employed to predict the binding affinity and interaction patterns of newly designed derivatives with their biological targets. nih.govbeilstein-journals.org

In the development of EGFR inhibitors, for example, docking studies were used to investigate the binding patterns of the synthesized 4-amino-3-chloro benzoate ester derivatives within the EGFR active site. nih.govresearchgate.net This computational analysis helped in understanding the structure-activity relationships and in identifying the most promising candidates for synthesis and biological testing. nih.gov The in silico analysis of hydrazine-1-carbothioamide derivatives indicated a favorable binding pattern with EGFR, which was later corroborated by in vitro cytotoxicity assays. nih.gov

This integrated approach allows for a more rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error methods. beilstein-journals.org Future research will likely see an even deeper integration of computational tools, including machine learning and artificial intelligence, to predict the bioactivity, toxicity, and pharmacokinetic properties of novel derivatives. These computational predictions will guide the synthesis of a smaller, more focused set of compounds for experimental validation, streamlining the drug discovery pipeline.

Table 1: Research Findings on this compound Derivatives

| Derivative Class | Biological Target | Key Findings | Computational Methods Used |

|---|---|---|---|

| Hydrazine-1-carbothioamide | EGFR Tyrosine Kinase | Induced cytotoxicity in A549, HepG2, and HCT-116 cancer cell lines; activated caspase 3 and 8. nih.gov | Docking studies to investigate binding patterns with EGFR. nih.govresearchgate.net |

| 1,3,4-Oxadiazole | EGFR Tyrosine Kinase | Synthesized and characterized as potential EGFR inhibitors. nih.govresearchgate.net | In silico analysis for pharmacophoric matching. nih.gov |

Potential for Industrial and Pharmaceutical Development

The demonstrated biological activity of this compound derivatives, particularly as EGFR inhibitors, highlights their significant potential for pharmaceutical development. nih.gov The identification of potent anti-proliferative compounds provides a strong basis for further preclinical and clinical studies to develop new anti-cancer therapies. The modular nature of its structure allows for the creation of diverse chemical libraries, increasing the probability of discovering lead compounds for various diseases.

From an industrial perspective, this compound is an important chemical intermediate. Its utility as a building block in the synthesis of pharmaceuticals and other fine chemicals drives its industrial demand. The development of more efficient and sustainable production methods, as discussed in section 9.1, will be crucial for its cost-effective and environmentally responsible industrial-scale production.

The translation of research findings into commercially viable products will require collaboration between academic research institutions and the pharmaceutical and chemical industries. This will involve process optimization for large-scale synthesis, formulation studies, and comprehensive evaluation of the therapeutic efficacy and safety of the most promising derivatives. The continued exploration of this compound and its analogues is expected to yield new and valuable applications in both medicine and industry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Erlotinib |

| Phenylalanine |

| Tyrosine |

| Indole-3-acetic acid |

| Folate |

| Pyruvate |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-amino-3-chlorobenzoate, and how can reaction conditions be optimized for yield?

Answer:

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A robust method involves reacting 4-amino-3-chlorobenzoic acid with ethyl chloride or ethanol under acidic conditions. For example:

- Procedure : Dissolve 4-amino-3-chlorobenzoic acid in ethanol with catalytic sulfuric acid. Reflux at 80–90°C for 6–12 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1). Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water) .

- Optimization : Adjust molar ratios (e.g., excess ethanol), use anhydrous conditions, and control temperature to minimize side reactions (e.g., ester hydrolysis). Yields >75% are achievable with careful stoichiometry and purification.

| Method | Reagents | Yield | Key Parameters |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, ethanol | 70–80% | Reflux, 12 h, anhydrous conditions |

| Coupling with Vilsmeier reagent | Vilsmeier complex, aniline | 65–75% | Room temperature, 24 h stirring |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

Critical techniques include:

- ¹H/¹³C NMR :

- FT-IR : Ester C=O stretch (~1720 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time varies with mobile phase .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing chlorine and electron-donating amino group create a polarized aromatic ring, directing reactivity:

- Meta/para Activation : The amino group activates the ring toward electrophilic substitution at the para position relative to Cl.

- Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution: Cl (−0.25 e), NH₂ (+0.18 e). This guides regioselective functionalization (e.g., Suzuki coupling at C-5) .

- Experimental Validation : React with iodomethane (K₂CO₃, DMF, 60°C) to methylate the amino group, confirmed by ¹H NMR shift changes (δ 2.9 ppm for N-CH₃) .

Advanced: What strategies can resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Discrepancies in unit cell parameters or space groups arise from polymorphism or refinement errors. Mitigation strategies:

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Software Cross-Validation : Refine structures using SHELXL (for small molecules) and Olex2 for validation. Compare R-factors (<5% for high-quality data) .

- Twinned Crystals : Use PLATON to detect twinning and apply twin-law corrections. Example: A derivative with P2₁/c space group showed Rint = 0.052 after detwinning .

Advanced: How can this compound be leveraged to reverse ABCG2-mediated drug resistance in cancer therapy?

Answer:

The compound’s structural motifs (chloro, amino, ester) enable interaction with ABCG2 transporters: